molecular formula C15H24N5O13P3 B1260020 N(6)-(dimethylallyl)adenosine 5'-triphosphate

N(6)-(dimethylallyl)adenosine 5'-triphosphate

Cat. No. B1260020
M. Wt: 575.3 g/mol
InChI Key: OPLVZTYVQUWKHB-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(dimethylallyl)adenosine 5'-triphosphate is a purine ribonucleoside 5'-diphosphate that is ATP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It derives from an ATP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-triphosphate(4-).

Scientific Research Applications

Role in Cellular and Biological Processes

N(6)-(dimethylallyl)adenosine 5'-triphosphate (ATP), a purine nucleotide, is pivotal in various cellular and biological functions. It is integral to cellular metabolism and impacts processes like neurotransmission, muscle contraction, cardiac function, and liver glycogen metabolism. These effects are mediated through P1 and P2 receptors, with ectonucleotidases regulating these processes and maintaining extracellular ATP and adenosine levels within physiological limits (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

Therapeutic and Diagnostic Applications

Adenosine 5'-triphosphate has shown promise in clinical applications. In anesthesia, low doses of adenosine have been effective in reducing pain comparable to morphine or ketamine, while also reducing postoperative opioid use. ATP and adenosine are also used to induce hypotension during surgery. Moreover, ATP has demonstrated efficacy as a pulmonary vasodilator in pulmonary hypertension patients and is useful in diagnosing and treating paroxysmal supraventricular tachycardias. Additionally, it aids in the accurate diagnosis of coronary artery disease. In oncology, ATP may inhibit weight loss and tumor growth in advanced lung cancer, with potential potentiating effects on cytostatics and protective effects against radiation tissue damage (Agteresch et al., 1999).

Molecularly Imprinted Polymer for Selective Separation

A study developed a method for assessing adenosine 5'-triphosphate by adsorptive extraction using a surface adenosine 5'-triphosphate-imprinted polymer over polystyrene nanoparticles. This technique showed high binding affinity and selectivity, and was successful in directly extracting adenosine 5'-triphosphate from spiked human urine. Such imprinted polymers have potential in pharmaceutical industries and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).

Coordination Chemistry and Metabolic Roles

The coordination chemistry of NTPs, including ATP, is critical, as these serve as substrates in enzymatic reactions, thus playing a central role in metabolism. The metal ion complexes of purine-NTPs are more stable than those of pyrimidine-NTPs. The stability is attributed to macrochelate formation, which is significant for the formation of isomeric complexes and has implications in using nucleotide analogues as antiviral agents (Sigel & Griesser, 2005).

properties

Product Name

N(6)-(dimethylallyl)adenosine 5'-triphosphate

Molecular Formula

C15H24N5O13P3

Molecular Weight

575.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H24N5O13P3/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(31-15)5-30-35(26,27)33-36(28,29)32-34(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1

InChI Key

OPLVZTYVQUWKHB-SDBHATRESA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N(6)-(dimethylallyl)adenosine 5'-triphosphate
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